N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide
Overview
Description
The compound contains several functional groups including a benzo[d]thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a 2,5-dichlorothiophene-3-carboxamide group. These groups are likely to contribute to the compound’s reactivity and properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzo[d]thiazol-2-yl group, the 3-methyl-1H-pyrazol-5-yl group, and the 2,5-dichlorothiophene-3-carboxamide group, followed by their coupling .Molecular Structure Analysis
The molecular structure of the compound would be determined by the arrangement of these functional groups. The presence of the benzo[d]thiazol-2-yl and 3-methyl-1H-pyrazol-5-yl groups could potentially introduce aromatic character into the molecule, which could influence its reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the benzo[d]thiazol-2-yl group could potentially undergo electrophilic aromatic substitution reactions, while the 3-methyl-1H-pyrazol-5-yl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by the presence of the various functional groups. For example, the presence of the benzo[d]thiazol-2-yl and 3-methyl-1H-pyrazol-5-yl groups could potentially influence the compound’s solubility, while the presence of the 2,5-dichlorothiophene-3-carboxamide group could potentially influence its acidity .Scientific Research Applications
Anti-Inflammatory and Analgesic Activity
Compounds with thiazole groups have been observed to exhibit anti-inflammatory and analgesic activity . This suggests that our compound, which contains a benzo[d]thiazol-2-yl group, could potentially be used in the treatment of conditions characterized by inflammation and pain.
Antibacterial Activity
Research has shown that compounds combining thiazole and sulfonamide groups can display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Given the structural similarity, our compound could potentially have similar antibacterial properties.
Antiviral Activity
Benzothiazole derivatives have been found to possess antiviral properties . This suggests that our compound could potentially be used in the treatment of viral infections.
Antifungal Activity
Benzothiazole compounds have also been found to exhibit antifungal properties . This suggests potential applications of our compound in the treatment of fungal infections.
Antidiabetic Activity
Benzothiazole compounds have been found to exhibit antidiabetic properties . This suggests potential applications of our compound in the treatment of diabetes.
Cancer Treatment
Benzothiazole compounds have been found to exhibit properties useful in cancer treatment . This suggests potential applications of our compound in the treatment of cancer.
Neuroprotective Action
Benzothiazole compounds have been found to exhibit neuroprotective action useful in the treatment of amyotrophic lateral sclerosis . This suggests potential applications of our compound in the treatment of neurodegenerative diseases.
Immunosuppressant Properties
Benzothiazole derivatives have been found to possess immunosuppressant properties . This suggests potential applications of our compound in the treatment of autoimmune diseases and in organ transplantation.
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . The compound has shown the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The inhibition of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of eicosanoids, which are signaling molecules that mediate inflammation and other immune responses . By inhibiting the COX enzymes, the compound reduces the production of these eicosanoids, thereby reducing inflammation .
Pharmacokinetics
The compound’s effectiveness in inhibiting cox enzymes suggests that it has sufficient bioavailability to interact with its targets .
Result of Action
The result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes, the compound reduces the production of eicosanoids, which are key mediators of inflammation . This leads to a decrease in the inflammatory response .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-2,5-dichlorothiophene-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4OS2/c1-8-6-13(20-15(23)9-7-12(17)25-14(9)18)22(21-8)16-19-10-4-2-3-5-11(10)24-16/h2-7H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBSOLCCBSVUFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(SC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.